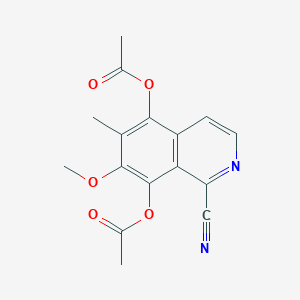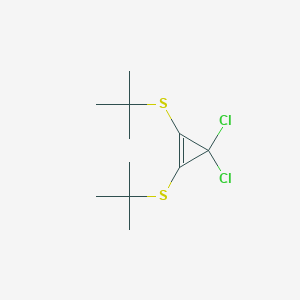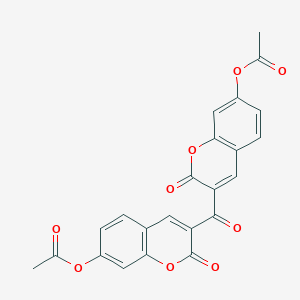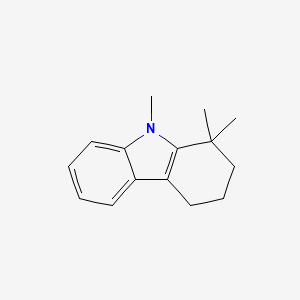phosphanium bromide CAS No. 72641-24-8](/img/no-structure.png)
[1-(1,3-Dithian-2-yl)propan-2-yl](triphenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-Dithian-2-yl)propan-2-ylphosphanium bromide: is a chemical compound known for its unique structure and properties It consists of a dithiane ring, a propan-2-yl group, and a triphenylphosphanium moiety, with bromide as the counterion
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Dithian-2-yl)propan-2-ylphosphanium bromide typically involves the reaction of triphenylphosphine with a suitable precursor containing the dithiane and propan-2-yl groups. The reaction is often carried out in an inert atmosphere to prevent oxidation and may require the use of a solvent such as dichloromethane or tetrahydrofuran. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include the use of larger reaction vessels, continuous monitoring of reaction parameters, and purification techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions: 1-(1,3-Dithian-2-yl)propan-2-ylphosphanium bromide can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides, cyanides, or thiolates can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiane ring can yield sulfoxides or sulfones, while substitution reactions can produce a variety of new compounds with different functional groups.
科学研究应用
Chemistry: In chemistry, 1-(1,3-Dithian-2-yl)propan-2-ylphosphanium bromide is used as a reagent in organic synthesis. It can be employed in the formation of carbon-carbon bonds and as a precursor for other phosphorus-containing compounds.
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, including catalysts and ligands for various chemical processes.
作用机制
The mechanism of action of 1-(1,3-Dithian-2-yl)propan-2-ylphosphanium bromide involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can lead to the formation of new bonds or the modification of existing ones, depending on the reaction conditions. The specific pathways and targets involved would depend on the particular application and reaction environment.
相似化合物的比较
Similar Compounds:
Triphenylphosphine: A common reagent in organic synthesis, used for similar purposes but lacking the dithiane ring.
Dithiane Derivatives: Compounds containing the dithiane ring, used in various synthetic applications.
Phosphonium Salts: A broad class of compounds with similar phosphorus-containing structures.
Uniqueness: The uniqueness of 1-(1,3-Dithian-2-yl)propan-2-ylphosphanium bromide lies in its combination of the dithiane ring and the triphenylphosphanium moiety. This unique structure imparts specific reactivity and properties that can be leveraged in various chemical reactions and applications.
属性
| 72641-24-8 | |
分子式 |
C25H28BrPS2 |
分子量 |
503.5 g/mol |
IUPAC 名称 |
1-(1,3-dithian-2-yl)propan-2-yl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H28PS2.BrH/c1-21(20-25-27-18-11-19-28-25)26(22-12-5-2-6-13-22,23-14-7-3-8-15-23)24-16-9-4-10-17-24;/h2-10,12-17,21,25H,11,18-20H2,1H3;1H/q+1;/p-1 |
InChI 键 |
JTFCJQDMDUCCAA-UHFFFAOYSA-M |
规范 SMILES |
CC(CC1SCCCS1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14452888.png)


![{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane](/img/structure/B14452914.png)


![tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane](/img/structure/B14452926.png)
